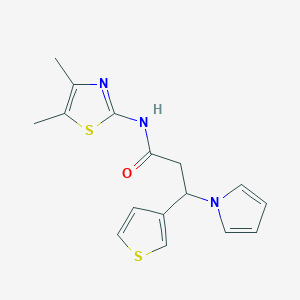![molecular formula C19H20F3N5O2 B10978298 N-(2-oxo-2-{[6-(trifluoromethyl)pyridin-3-yl]amino}ethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10978298.png)
N-(2-oxo-2-{[6-(trifluoromethyl)pyridin-3-yl]amino}ethyl)-4-phenylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-OXO-2-{[6-(TRIFLUOROMETHYL)-3-PYRIDYL]AMINO}ETHYL)-4-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is a complex organic compound that features a trifluoromethyl group, a pyridyl ring, and a pyrazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-OXO-2-{[6-(TRIFLUOROMETHYL)-3-PYRIDYL]AMINO}ETHYL)-4-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2-OXO-2-{[6-(TRIFLUOROMETHYL)-3-PYRIDYL]AMINO}ETHYL)-4-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: The trifluoromethyl and pyridyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-(2-OXO-2-{[6-(TRIFLUOROMETHYL)-3-PYRIDYL]AMINO}ETHYL)-4-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(2-OXO-2-{[6-(TRIFLUOROMETHYL)-3-PYRIDYL]AMINO}ETHYL)-4-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-OXO-2-{[6-(TRIFLUOROMETHYL)-3-PYRIDYL]AMINO}ETHYL)-4-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE: shares structural similarities with other trifluoromethylated pyridyl and pyrazine derivatives.
2-THIO-CONTAINING PYRIMIDINES: These compounds also feature a trifluoromethyl group and exhibit similar biological activities.
FDA-APPROVED TRIFLUOROMETHYL GROUP-CONTAINING DRUGS: These drugs contain the trifluoromethyl group and are used for various therapeutic purposes.
Uniqueness
The uniqueness of N-(2-OXO-2-{[6-(TRIFLUOROMETHYL)-3-PYRIDYL]AMINO}ETHYL)-4-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyrazinecarboxamide moiety contributes to its potential biological activities .
Properties
Molecular Formula |
C19H20F3N5O2 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[2-oxo-2-[[6-(trifluoromethyl)pyridin-3-yl]amino]ethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H20F3N5O2/c20-19(21,22)16-7-6-14(12-23-16)25-17(28)13-24-18(29)27-10-8-26(9-11-27)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,24,29)(H,25,28) |
InChI Key |
IULPIIYGPKXANE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CN=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorophenyl)-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline](/img/structure/B10978216.png)

![1-(4-{4-[(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}phenyl)ethanone](/img/structure/B10978237.png)
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-4-(1H-indol-3-yl)butanamide](/img/structure/B10978248.png)
![2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B10978249.png)
![2-({5-[(benzylsulfanyl)methyl]-4-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10978252.png)

![(6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B10978260.png)
![N-{4-[2-(dimethylamino)ethoxy]phenyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10978266.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(1-methyl-1H-indol-5-yl)acetamide](/img/structure/B10978271.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10978296.png)

![N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B10978300.png)
